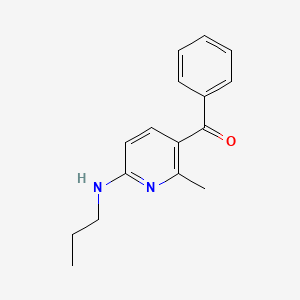![molecular formula C11H16N4O B13007642 2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13007642.png)
2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolidine ring fused to a tetrahydropyrido[2,3-d]pyrimidinone core. The presence of these rings contributes to its potential biological activities and makes it a valuable target for drug discovery and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The initial step involves the construction of the pyrimidine core through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Cyclization: The intermediate product undergoes cyclization to form the tetrahydropyrido[2,3-d]pyrimidinone structure.
Introduction of the Pyrrolidine Ring:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the pyrimidine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine or pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to evaluate its efficacy and safety as a drug candidate.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other biologically active molecules.
Wirkmechanismus
The mechanism of action of 2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit a key enzyme involved in cell proliferation, thereby exerting anti-cancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar pyridine core and have been studied for their biological activities.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also contain a pyrimidine ring and have shown potential in medicinal chemistry.
Thieno[3,2-d]pyrimidin-4-yl derivatives: These compounds have been evaluated for their anti-tubulin polymerization and vascular disrupting activities.
Uniqueness
2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific structural features, such as the fusion of the pyrrolidine ring with the tetrahydropyrido[2,3-d]pyrimidinone core. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Eigenschaften
Molekularformel |
C11H16N4O |
|---|---|
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
2-pyrrolidin-1-yl-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H16N4O/c16-10-8-4-3-5-12-9(8)13-11(14-10)15-6-1-2-7-15/h1-7H2,(H2,12,13,14,16) |
InChI-Schlüssel |
LCAAXYFAMOPTES-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=NC3=C(CCCN3)C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



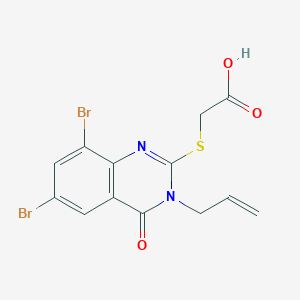
![4-(3-Chlorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B13007596.png)
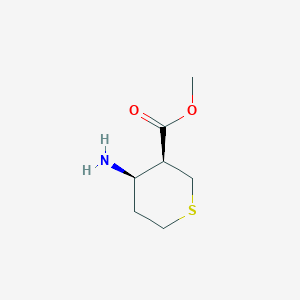
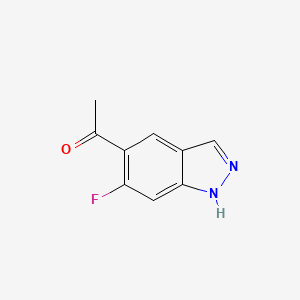
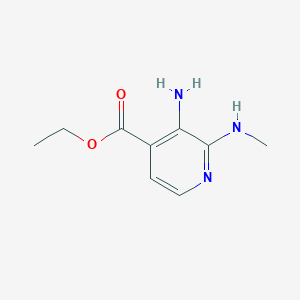
![3-(4-Chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13007614.png)
![(3aR,5s,6aS)-5-Methoxyoctahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B13007620.png)
![7-(Bromomethyl)benzo[d]thiazole](/img/structure/B13007626.png)

![1,3,7-Trimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B13007633.png)
![3-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B13007637.png)
![6-Bromo-4-chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13007650.png)
